An In-Depth Technical Guide to 4-Piperidin-4-yl-pyrimidine Dihydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Piperidin-4-yl-pyrimidine Dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Piperidin-4-yl-pyrimidine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and the known biological activities of related structures, this document offers insights into its chemical properties, a plausible synthetic route, and its potential applications as a key building block for novel therapeutics.
Core Chemical Attributes
4-Piperidin-4-yl-pyrimidine dihydrochloride is a salt of the parent compound, 4-(piperidin-4-yl)pyrimidine. The presence of the pyrimidine and piperidine rings provides a versatile scaffold for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.[1]
Structural Representation:
Caption: Chemical structure of 4-Piperidin-4-yl-pyrimidine dihydrochloride.
Physicochemical Properties:
While experimentally determined data for 4-Piperidin-4-yl-pyrimidine dihydrochloride is not widely published, the following table summarizes key identifiers and predicted properties based on its structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃·2HCl | Santa Cruz Biotechnology[2] |
| Molecular Weight | 236.14 g/mol | Santa Cruz Biotechnology[2] |
| CAS Number | 1185304-08-8 | MolPort[3] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
| pKa | The piperidine nitrogen is expected to be the most basic site, followed by the pyrimidine nitrogens. The dihydrochloride salt form indicates at least two basic centers. | - |
| XlogP (predicted) | 0.3 | PubChemLite[1] |
Synthesis and Manufacturing
A plausible and efficient synthesis of 4-Piperidin-4-yl-pyrimidine dihydrochloride can be conceptualized through a multi-step process, leveraging established methodologies for the formation of piperidine and pyrimidine ring systems.[4][5]
Overall Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of 4-Piperidin-4-yl-pyrimidine dihydrochloride.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of N-Boc-4-(pyrimidin-4-yl)piperidin-4-ol
-
To a solution of 4-chloropyrimidine in anhydrous THF at -78 °C, add a solution of n-butyllithium dropwise to generate the 4-lithiopyrimidine species in situ.
-
After stirring for 30 minutes, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-4-(pyrimidin-4-yl)piperidin-4-ol.
Step 2: Dehydration to N-Boc-4-(pyrimidin-4-yl)-1,2,3,6-tetrahydropyridine
-
Dissolve the product from Step 1 in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Step 3: Reduction to N-Boc-4-(piperidin-4-yl)pyrimidine
-
Dissolve the crude product from Step 2 in a suitable solvent like methanol or ethanol.
-
Add a palladium on carbon (10% Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-4-(piperidin-4-yl)pyrimidine.
Step 4: Deprotection and Salt Formation
-
Dissolve the N-Boc protected intermediate from Step 3 in a suitable solvent like dioxane or methanol.
-
Add an excess of a solution of hydrochloric acid in dioxane or ethereal HCl.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product, 4-Piperidin-4-yl-pyrimidine dihydrochloride, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Chemical Reactivity and Stability
The reactivity of 4-Piperidin-4-yl-pyrimidine dihydrochloride is primarily centered around the nucleophilic piperidine nitrogen and the electrophilic pyrimidine ring.
-
N-Alkylation/Acylation: The secondary amine of the piperidine ring is a primary site for further functionalization through alkylation, acylation, and sulfonylation reactions.[6] This allows for the introduction of a wide variety of substituents to explore structure-activity relationships.
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, especially if further activated by electron-withdrawing groups. However, under standard conditions, the piperidine nitrogen is the more reactive nucleophile.
-
Stability: The dihydrochloride salt is expected to be a stable, crystalline solid, which is advantageous for storage and handling. It is likely hygroscopic and should be stored in a cool, dry place away from strong oxidizing agents.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of 4-Piperidin-4-yl-pyrimidine dihydrochloride.
Predicted NMR Spectral Data:
| Predicted ¹H NMR (DMSO-d₆, 400 MHz) | Predicted ¹³C NMR (DMSO-d₆, 100 MHz) |
| δ 9.15 (s, 1H, pyrimidine-H) | δ 158.0 (pyrimidine-C) |
| δ 8.75 (d, 1H, pyrimidine-H) | δ 157.5 (pyrimidine-C) |
| δ 7.50 (d, 1H, pyrimidine-H) | δ 118.0 (pyrimidine-C) |
| δ 3.50-3.60 (m, 2H, piperidine-H) | δ 45.0 (piperidine-C) |
| δ 3.10-3.20 (m, 2H, piperidine-H) | δ 40.0 (piperidine-C) |
| δ 2.00-2.10 (m, 2H, piperidine-H) | δ 30.0 (piperidine-C) |
| δ 1.80-1.90 (m, 2H, piperidine-H) | |
| Note: Peaks for NH protons would be broad and their chemical shifts are highly dependent on concentration and solvent. |
Analytical Methods:
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a suitable buffer (e.g., phosphate or formate) would be a good starting point.[7] |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation through fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identification of functional groups, such as N-H stretches from the piperidine and C=N and C=C stretches from the pyrimidine ring. |
| Elemental Analysis | Confirmation of the empirical formula. |
Applications in Research and Drug Discovery
The 4-piperidin-4-yl-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[4][5]
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors incorporate the pyrimidine ring as a hinge-binding motif. The piperidine moiety can be functionalized to interact with other regions of the ATP-binding pocket or to improve pharmacokinetic properties. Derivatives of this scaffold have been investigated as inhibitors of kinases such as Akt.[8]
-
Antiviral Agents: Piperidin-4-yl-aminopyrimidine derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. This highlights the potential of the core structure in the development of new antiviral therapies.
-
Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs. Modifications of the 4-piperidin-4-yl-pyrimidine scaffold could lead to compounds with activity at various CNS targets.
Logical Relationship of the Scaffold in Drug Design:
Sources
- 1. PubChemLite - 4-(piperidin-4-yl)pyrimidine (C9H13N3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
